molecular formula C9H11F3N2O2 B2725925 3-(3,5-Dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid CAS No. 1344051-01-9

3-(3,5-Dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid

Cat. No. B2725925
CAS RN: 1344051-01-9
M. Wt: 236.194
InChI Key: AOHWTAFIWVYNQU-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethylpyrazol-1-yl)benzoic acid” is an organic compound with a molecular formula of C12H12N2O2 . It’s one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

The synthesis of related compounds, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-(3,5-Dimethylpyrazol-1-yl)benzoic acid trifluoroacetate”, has been determined by X-ray analysis .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, related compounds like 3,5-Dimethylpyrazole exhibit tautomerism, which may influence their reactivity .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their synthesis, structure, and reactivity. More studies could also be conducted to understand their potential applications in various fields such as medicine or biomimetic studies .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-5-3-6(2)14(13-5)7(4-8(15)16)9(10,11)12/h3,7H,4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHWTAFIWVYNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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